5-Ethyl-2-Pyridineethanol
CAS No.: 5223-06-3
VCID: VC0019831
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
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Description | 5-Ethyl-2-pyridineethanol (CAS# 5223-06-3) is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 . It has a variety of synonyms, including 5-Ethyl-2-pyridineet, 2-(5-Ethyl-2-pyridyl)ethanol, and 5-Ethyl-2-(2-hydroxyethyl)pyridine . It is a solid at room temperature, with a melting point between 39-46°C and a boiling point of 127°C at 5 mmHg . The compound is soluble in chloroform and ethyl acetate . 5-Ethyl-2-pyridineethanol is considered hazardous, with the potential to cause skin and eye irritation and may be harmful if swallowed or comes into contact with skin . This compound is a building block in synthesizing pharmaceuticals, especially drugs targeting neurological disorders . It is also utilized in creating aromatic compounds for the food and cosmetics industries and as a solvent in chemical reactions . Furthermore, it contributes to developing more effective pesticides and herbicides in the agrochemical sector and is used in biochemical assays to study enzyme activities and metabolic pathways . Another pyridine compound, 2-Methyl-5-Ethylpyridine, shares a similar structure but presents different hazards; it is a corrosive chemical that can cause irritation and burns upon contact with skin and eyes . Like 5-Ethyl-2-pyridineethanol, it is used as an intermediate in the production of insecticides and germicides, as well as in the manufacture of nicotinic acid and nicotinamide, highlighting the diverse applications of pyridine-based compounds in various industries . |
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CAS No. | 5223-06-3 |
Product Name | 5-Ethyl-2-Pyridineethanol |
Molecular Formula | C9H13NO |
Molecular Weight | 151.21 g/mol |
IUPAC Name | 2-(5-ethylpyridin-2-yl)ethanol |
Standard InChI | InChI=1S/C9H13NO/c1-2-8-3-4-9(5-6-11)10-7-8/h3-4,7,11H,2,5-6H2,1H3 |
Standard InChIKey | OUJMXIPHUCDRAS-UHFFFAOYSA-N |
SMILES | CCC1=CN=C(C=C1)CCO |
Canonical SMILES | CCC1=CN=C(C=C1)CCO |
Synonyms | 5-Ethyl-2-(2-hydroxyethyl)pyridine; 5-Ethyl-2-(β-hydroxyethyl)pyridine; 5-Ethyl-2-pyridineethanol; |
PubChem Compound | 78894 |
Last Modified | Sep 15 2023 |
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